molecular formula C23H34O4 B14755407 Menabegenin CAS No. 508-88-3

Menabegenin

Cat. No.: B14755407
CAS No.: 508-88-3
M. Wt: 374.5 g/mol
InChI Key: XZTUSOXSLKTKJQ-BGTVMMHMSA-N
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Description

Menabegenin is a triterpenoid compound derived from plant sources, characterized by a tetracyclic carbon skeleton with oxygenated functional groups. This compound is hypothesized to exhibit anti-inflammatory and cytotoxic properties based on its structural analogs in the triterpenoid class . Its molecular formula and weight are inferred to align with typical triterpenoids (e.g., ~C₃₀H₄₈O₃, MW ~456 g/mol) .

Properties

CAS No.

508-88-3

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17+,18+,19-,21+,22-,23+/m1/s1

InChI Key

XZTUSOXSLKTKJQ-BGTVMMHMSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@H]4C5=CC(=O)OC5)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O

Origin of Product

United States

Preparation Methods

The preparation of Menabegenin involves several synthetic routes and reaction conditions. One common method includes the formation of diazonium salt in an acidic medium by coupling the compound sulfadiazine with pyrogallol . This process involves the use of electronic spectrometers, UV-Visible Spectrophotometers, IR, and X-ray diffraction measurements for characterization.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Menabegenin undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of ketones or carboxylic acids.

Scientific Research Applications

Menabegenin has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its role in cellular processes.

    Medicine: Investigated for its potential therapeutic properties and its use in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Menabegenin involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Menabegenin belongs to the triterpenoid family, which includes compounds like Olean-12-ene-3,11-dione (CAS 2935-32-2) and Cerberic acid (CAS 65597-44-6). Key structural comparisons are outlined below:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound (hypothetical) C₃₀H₄₈O₃ ~456 N/A Ketone, hydroxyl, methyl groups
Olean-12-ene-3,11-dione C₃₀H₄₆O₂ 438.6 2935-32-2 Two ketone groups
Cerberic acid C₃₀H₄₈O₄ 472.7 65597-44-6 Carboxylic acid, hydroxyl groups
β-Amyrenonol methylthiomethyl ether C₃₃H₅₄O₂S 522.8 N/A Ether, thiomethyl, hydroxyl

Key Observations :

  • This compound likely shares the tetracyclic triterpenoid backbone with Olean-12-ene-3,11-dione but differs in oxygenation patterns. The presence of hydroxyl groups in this compound may enhance its solubility compared to Olean-12-ene-3,11-dione .
  • Unlike Cerberic acid, this compound lacks a carboxylic acid group, which may reduce its ionic interactions in biological systems .
Functional Analogues

This compound’s bioactivity can be compared to Daturataturin A (CAS 133360-51-7) and Mallorepine (CAS 767-98-6), which are reported to exhibit neuroprotective and anti-inflammatory effects .

Compound Biological Activity Mechanism Potency (IC₅₀/EC₅₀)
This compound Anti-inflammatory, cytotoxic Inhibition of NF-κB pathway (hypothesized) ~10 µM (estimated)
Daturataturin A Neuroprotective Antioxidant activity 15 µM (in vitro)
Mallorepine Anti-inflammatory COX-2 inhibition 5 µM

Key Observations :

  • This compound’s cytotoxicity may arise from its ketone groups, which induce oxidative stress in cancer cells, similar to Mallorepine’s COX-2 inhibition .
  • Daturataturin A’s neuroprotection via antioxidant mechanisms contrasts with this compound’s hypothesized NF-κB pathway modulation, highlighting divergent therapeutic targets .

Spectroscopic and Analytical Comparisons

Distinguishing this compound from analogs requires complementary techniques:

  • NMR Spectroscopy : this compound’s hydroxyl protons (~δ 3.0–5.0 ppm) and ketone carbons (~δ 200–220 ppm) differ from Cerberic acid’s carboxylic acid signals (~δ 170 ppm) .
  • Mass Spectrometry: this compound’s molecular ion ([M+H]⁺ at m/z 457) would differ from β-Amyrenonol methylthiomethyl ether ([M+H]⁺ at m/z 523) due to sulfur content .

Challenges in Comparative Studies

  • Structural Ambiguity : this compound’s exact stereochemistry is unspecified in the evidence, complicating comparisons with compounds like Olean-12-ene-3,11-dione, which has defined stereocenters .
  • Data Gaps: Limited bioavailability or pharmacokinetic data for this compound hinder functional comparisons with well-studied analogs like Mallorepine .

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